molecular formula C15H16N2O3 B3493401 N-(2-cyano-1-cyclopenten-1-yl)-3,4-dimethoxybenzamide

N-(2-cyano-1-cyclopenten-1-yl)-3,4-dimethoxybenzamide

Cat. No.: B3493401
M. Wt: 272.30 g/mol
InChI Key: KKQWJXBKJOKMGC-UHFFFAOYSA-N
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Description

N-(2-cyano-1-cyclopenten-1-yl)-3,4-dimethoxybenzamide is a chemical compound with a complex structure that includes a cyano group, a cyclopentene ring, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-1-cyclopenten-1-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves coupling the cyclopentene-cyano intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-1-cyclopenten-1-yl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides or cyclopentene derivatives.

Scientific Research Applications

N-(2-cyano-1-cyclopenten-1-yl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-(2-cyano-1-cyclopenten-1-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The cyano group and the dimethoxybenzamide moiety are key functional groups that contribute to its activity. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

N-(2-cyano-1-cyclopenten-1-yl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(2-cyano-1-cyclopenten-1-yl)-acetamide: Similar structure but lacks the dimethoxybenzamide moiety, resulting in different chemical properties and applications.

    N-(2-cyano-1-cyclopenten-1-yl)-p-toluamide: Contains a toluamide group instead of the dimethoxybenzamide moiety, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-cyanocyclopenten-1-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-7-6-10(8-14(13)20-2)15(18)17-12-5-3-4-11(12)9-16/h6-8H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQWJXBKJOKMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(CCC2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-cyano-1-cyclopenten-1-yl)-3,4-dimethoxybenzamide
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